3-bromofuran-2,5-dione

Overview

Description

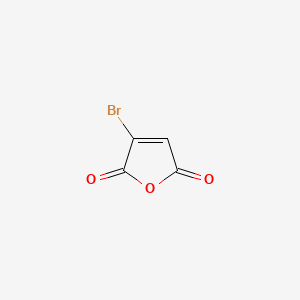

3-Bromofuran-2,5-dione (CAS: 5926-51-2), also known as bromomaleic anhydride, is a halogenated derivative of maleic anhydride. Its molecular formula is C₄HBrO₃, with a molecular weight of 176.95 g/mol . The compound features a furan ring substituted with a bromine atom at position 3 and two ketone groups at positions 2 and 5 (Figure 1). This structure confers unique electronic properties, as evidenced by its contribution to the HOMO (25%) and LUMO (2%) in hybrid molecular systems, where the bromine and furan ring influence electron donation and acceptance .

This compound is widely employed in organic synthesis, particularly in reactions with trivalent phosphorus esters to form ylidic phosphoryl compounds . It also serves as a precursor in Pd-catalyzed C–H bond arylation reactions for synthesizing complex aromatic systems . Its reactivity is modulated by the electron-withdrawing bromine substituent, which enhances electrophilicity at adjacent carbons .

Preparation Methods

Synthetic Route from Dimethyl Itaconate

The most well-documented preparation of 3-bromofuran-2,5-dione involves a three-step sequence: hydrolysis of dimethyl itaconate to itaconic acid, α-bromination of the intermediate, and intramolecular cyclization to form the furan-2,5-dione core. This section dissects each stage, emphasizing reaction mechanisms, optimization strategies, and yields.

Hydrolysis of Dimethyl Itaconate to Itaconic Acid

Dimethyl itaconate (1) undergoes alkaline hydrolysis to yield itaconic acid (2). The reaction is typically conducted in aqueous sodium hydroxide (NaOH) at elevated temperatures (80–100°C) for 4–6 hours. The ester groups are selectively cleaved, producing the dicarboxylic acid in near-quantitative yields. Arfaoui et al. reported a 98% conversion rate under these conditions, with purification achieved through recrystallization from ethanol .

Key Reaction Parameters :

-

Solvent : Water or aqueous ethanol

-

Base : 2M NaOH

-

Temperature : 80–100°C

-

Yield : >95%

The reaction’s efficiency stems from the steric accessibility of the ester groups and the stability of the resulting carboxylate intermediates.

Bromination of Itaconic Acid to Diacid Dibromide

The α-bromination of itaconic acid (2) is achieved using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in acetic acid. This step introduces bromine at the allylic position, forming 3,4-dibromo-itaconic acid (3). Arfaoui et al. employed HBr in acetic acid under nitrogen atmosphere at 0–5°C to minimize side reactions such as oxidation or polymerization .

Key Reaction Parameters :

-

Reagent : 48% HBr in acetic acid

-

Temperature : 0–5°C

-

Reaction Time : 12 hours

-

Yield : 85–90%

The dibrominated product is isolated via vacuum filtration and washed with cold diethyl ether to remove excess HBr.

Cyclization to this compound

The final step involves intramolecular cyclization of 3,4-dibromo-itaconic acid (3) in acetic anhydride. Heating the reaction mixture at 60–70°C for 6–8 hours induces dehydration and ring closure, yielding this compound (5). The crude product is purified by distillation under reduced pressure (81°C at 0.2 mmHg), resulting in a pale yellow liquid that crystallizes at 0°C .

Key Reaction Parameters :

-

Solvent : Acetic anhydride

-

Temperature : 60–70°C

-

Catalyst : None required

-

Yield : 92%

Optimization and Reaction Conditions

Role of Nitrogen Atmosphere

The bromination and cyclization steps require strict inert conditions to prevent oxidation of intermediates. Arfaoui et al. conducted both reactions under nitrogen, which stabilized the brominated intermediates and suppressed radical side reactions .

Solvent Selection

Acetic anhydride serves dual roles in the cyclization step: as a solvent and a dehydrating agent. Its high polarity facilitates the cyclization mechanism, while its reactivity toward water ensures complete dehydration of the diacid dibromide .

Temperature Control

Low temperatures (0–5°C) during bromination prevent HBr evaporation and enhance regioselectivity. Conversely, moderate heating (60–70°C) in the cyclization step accelerates ring closure without decomposing the product .

Characterization and Analytical Data

The identity and purity of this compound were confirmed through spectroscopic and elemental analysis:

Spectroscopic Data

-

¹³C NMR (CDCl₃) : δ 18.7 (CH₂Br), 131.8 (=CH), 148.0–163.5 (carbonyl carbons) .

-

IR (KBr) : 1840 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch) .

Elemental Analysis

Comparison with Existing Methodologies

Prior to Arfaoui’s work, the sole reported synthesis of this compound involved bromination of maleic anhydride using bromine in carbon tetrachloride. However, this method suffered from low yields (50–60%) and poor regioselectivity due to competing dibromination . The Arfaoui protocol addresses these issues by:

-

Using dimethyl itaconate as a cheap, commercially available starting material.

-

Avoiding harsh brominating agents (e.g., Br₂) that promote side reactions.

-

Achieving a 92% overall yield through optimized temperature and solvent control.

Scientific Research Applications

Applications in Chemistry

Intermediate in Organic Synthesis

3-Bromofuran-2,5-dione serves as a key intermediate in the synthesis of various organic compounds. It is instrumental in the production of:

- Carboxylic acids

- Esters

- Alcohols

- Fatty amides

These derivatives are essential for developing pharmaceuticals and agrochemicals.

Reactivity and Reaction Types

The compound can participate in several types of reactions:

- Oxidation: Forms various oxidized products.

- Reduction: Can be reduced to yield bromomaleic acid or other derivatives.

- Substitution: The bromine atom can be replaced by other functional groups.

Biological Applications

Protein and Peptide Modifications

In biological research, this compound is utilized to study modifications of proteins and peptides. Its reactivity allows for specific interactions with amino acid residues, facilitating the investigation of protein structure and function.

Anticancer Research

Recent studies have indicated that furan derivatives exhibit significant anticancer properties. For instance, derivatives synthesized from this compound have shown promising antiproliferative activity against various tumor cell lines. These compounds can induce apoptotic cell death through mechanisms involving DNA intercalation and inhibition of topoisomerases .

Medical Applications

Precursor for Pharmaceutical Compounds

this compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

- Antitumor agents

- Antimicrobial compounds

- Anti-inflammatory drugs

The ability of these compounds to interact with biological targets makes them candidates for drug development .

Industrial Applications

Production of Dyes and Adhesives

In industrial settings, this compound is employed in producing dyes and adhesives. Its properties as an initiator and photosensitizer make it useful in photopolymerization processes.

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Essential for producing carboxylic acids, esters, alcohols |

| Biology | Protein modifications | Aids in studying protein structure; potential anticancer activity |

| Medicine | Pharmaceutical precursor | Promising candidates for antitumor and antimicrobial drugs |

| Industry | Dyes and adhesives production | Useful as an initiator and photosensitizer |

Case Studies

- Antitumor Activity Study : A study demonstrated that derivatives of this compound exhibited high antiproliferative potency against drug-resistant tumor cell lines. The selected compounds induced apoptosis through DNA intercalation and inhibition of topoisomerases .

- Synthesis of Bioactive Compounds : Research has shown that modifying this compound can lead to the development of new bioactive compounds with enhanced therapeutic profiles. This includes the synthesis of novel carboxamides that demonstrate improved solubility and bioavailability .

Mechanism of Action

3-bromofuran-2,5-dione exerts its effects through conjugate addition reactions, where it acts as an electron acceptor. This mechanism involves the formation of a covalent bond between the compound and a nucleophile, leading to the creation of a stable adduct. The molecular targets and pathways involved include various nucleophilic sites on proteins and peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 3-bromofuran-2,5-dione and related five-membered ring 2,5-dione derivatives:

- This compound : The bromine atom significantly lowers the energy barrier for nucleophilic attack at C4 compared to C3 (Δ ≈ 10 kJ/mol), as shown in DFT studies .

- Piperazine-2,5-dione derivatives : These compounds, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, exhibit planar structures with electron-donating substituents that enhance antiviral activity .

- Pyrrole-2,5-dione derivatives : Substituents like benzylidene or imidazolyl groups introduce stereoisomerism (Z/E), affecting anti-inflammatory and antibacterial potency .

Pharmacokinetic and Stability Considerations

- This compound : High reactivity limits its stability in biological systems.

- Pyrrolidine-2,5-dione derivatives : Modifications with arylpiperazine moieties improve blood-brain barrier penetration, enabling CNS-targeted activity (e.g., 5-HT1A receptor affinity) .

Biological Activity

3-Bromofuran-2,5-dione, also known as bromomaleic anhydride, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant research findings and data.

This compound has the molecular formula C₄HBrO₃ and a molecular weight of 176.953 g/mol. It is characterized by a furan ring with a bromine substituent and two carbonyl groups. The compound exhibits a boiling point of approximately 215 °C and a density of 1.905 g/cm³ .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Binding : The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.

- Hydrogen Bonding : Interactions through hydrogen bonding can influence the binding affinity of enzymes and receptors.

- π-π Stacking : The aromatic nature of the furan ring allows for π-π stacking interactions, which can stabilize protein-ligand complexes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, outperforming traditional antibiotics in some cases. For instance, it demonstrated effective inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) comparable to established antibiotics like streptomycin .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of furan derivatives, including this compound. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production in cell cultures, suggesting its role in modulating inflammatory pathways .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This activity suggests potential applications in cancer therapy .

Research Findings and Case Studies

A summary of key studies examining the biological activities of this compound is provided below:

Applications

This compound has diverse applications across various fields:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromofuran-2,5-dione, and what spectroscopic methods are used for its characterization?

- Synthesis : Common routes involve halogenation of furan-2,5-dione derivatives using brominating agents. For example, reactions with phosphorus reagents (e.g., phosphites) proceed via nucleophilic substitution at the C-3 or C-4 position, leading to brominated intermediates .

- Characterization : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns.

- X-ray Crystallography : For resolving crystal structures (e.g., C–H⋯H or Br⋯Br interactions in halogenated derivatives) .

- Mass Spectrometry : To verify molecular weight and purity.

- Data Table : Example crystallographic parameters from a related brominated furan derivative (CCDC 1828960):

| Parameter | Value |

|---|---|

| Space group | P-1 |

| a, b, c (Å) | 9.512, 10.203, 12.345 |

| α, β, γ (°) | 90.0, 95.2, 105.5 |

Q. What are the common challenges in achieving regioselectivity during Pd-catalyzed C–H arylation reactions involving this compound derivatives?

- Challenges : Competing pathways for aryl group insertion at C-2, C-3, or C-5 positions due to electronic and steric effects.

- Solutions :

- Ligand Design : Use of bulky ligands (e.g., phosphines) to direct selectivity .

- Substrate Prefunctionalization : Introducing directing groups to stabilize transition states.

- Reaction Optimization : Screening solvents (e.g., DMA, DMF) and temperatures to favor desired regiochemistry .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve contradictions in proposed reaction mechanisms of this compound?

- Case Study : Evidence for competing pathways (Route A: C-3 substitution vs. Route B: C-4 attack followed by carbene formation) was resolved using DFT calculations. The energy barrier for C-4 attack was ~10 kJ/mol lower, favoring Route B .

- Methodology :

DFT Calculations : Geometry optimization and transition-state analysis (e.g., Gaussian09 at B3LYP/6-31G* level).

Kinetic Experiments : Monitoring intermediate formation via in situ IR or NMR.

Isotopic Labeling : C-labeled substrates to trace bond reorganization .

Q. What strategies are effective in designing this compound derivatives for evaluating biological activity, and how are structural modifications correlated with functional outcomes?

- Design Strategies :

- Bioisosteric Replacement : Substituting bromine with other halogens (e.g., Cl, F) to modulate lipophilicity.

- Hybrid Scaffolds : Incorporating arylpiperazine moieties for CNS-targeted activity (e.g., 5-HT1A receptor affinity) .

- Functional Correlation :

- In Vitro Assays : GABA-transaminase inhibition (IC values) linked to substituent electronegativity .

- SAR Analysis : Quantitative structure-activity relationship (QSAR) models to predict bioactivity .

Q. When encountering conflicting data on reaction pathways (e.g., nucleophilic attack at C-3 vs. C-4), what analytical frameworks are recommended for systematic resolution?

- Framework :

Controlled Experiments : Varying reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates.

Cross-Validation : Combining NMR, HPLC, and mass spectrometry to detect transient species.

Properties

IUPAC Name |

3-bromofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRMWCKXOZFJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207988 | |

| Record name | Bromomaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bromomaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5926-51-2 | |

| Record name | 3-Bromo-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5926-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3EBH68XDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.